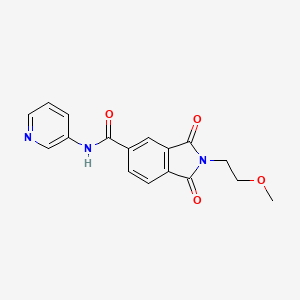![molecular formula C21H18N4O6S B5152072 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research studies. This compound is also known as N-(3-nitrophenyl)-N'-phenylsulfonylglycyl-4-aminobenzamide and has the molecular formula C21H18N4O6S.
Wirkmechanismus
The mechanism of action of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves the inhibition of protease activity by binding to the active site of the enzyme. This compound acts as a competitive inhibitor, which means that it competes with the substrate for binding to the enzyme's active site. Once bound, it prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For example, when used as a trypsin inhibitor, this compound can prevent the breakdown of proteins in the digestive system. When used as an elastase inhibitor, it can prevent the breakdown of elastin, a protein that is important for maintaining the elasticity of tissues such as skin and blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments is its specificity towards certain enzymes. This compound can be used to selectively inhibit the activity of a particular enzyme without affecting other enzymes in the sample. However, one of the limitations of using this compound is its potential toxicity towards cells and tissues. Careful consideration should be taken when using this compound in biological systems.
Zukünftige Richtungen
There are several future directions for the use of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in scientific research. One potential direction is the development of new enzyme inhibitors based on the structure of this compound. Another direction is the use of this compound as a fluorescent probe for detecting enzyme activity in real-time. Finally, the development of new techniques for the synthesis and purification of this compound could lead to its wider use in various research studies.
Synthesemethoden
The synthesis of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves the reaction of 4-aminobenzamide with N-(3-nitrophenyl)-N'-phenylsulfonylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has various scientific research applications, including its use as a protease inhibitor, enzyme substrate, and fluorescent probe. This compound has been used to study the activity of various enzymes such as trypsin, chymotrypsin, and elastase. It has also been used as a substrate for the detection of enzyme activity in various biological samples.
Eigenschaften
IUPAC Name |
4-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c22-21(27)15-9-11-16(12-10-15)23-20(26)14-24(17-5-4-6-18(13-17)25(28)29)32(30,31)19-7-2-1-3-8-19/h1-13H,14H2,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSROSYEXMQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2,3-dihydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151989.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![ethyl 2-({[(4-chlorophenyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5152042.png)

![3-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152057.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-propanamine](/img/structure/B5152077.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5152078.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)